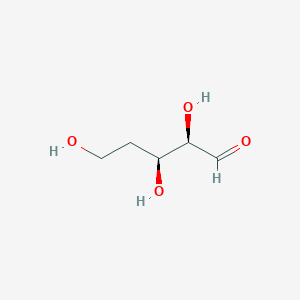

4-Deoxyxylose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Deoxyxylose, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Pentoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Structural Characteristics and Reactivity

4-Deoxyxylose (C5H10O4) is an aldopentose derivative lacking a hydroxyl group at the C4 position. Its structure includes three hydroxyl groups (C2, C3, and C5) and an aldehyde group, enabling reactions typical of aldoses but with altered regioselectivity due to the missing C4-OH . The absence of the C4 hydroxyl reduces steric hindrance and hydrogen-bonding capacity, influencing its interaction with enzymes and chemical reagents .

Oxidation Reactions

This compound undergoes oxidation at the aldehyde group to form 4-deoxypentosic acid. Under controlled conditions with Ag2O or Fehling’s solution, selective oxidation yields the corresponding aldonic acid. Stronger oxidants like HNO3 result in dicarboxylic acids via C1 and C5 oxidation .

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ag2O | 4-Deoxypentonic acid | 85 | Aqueous, pH 8–9 |

| Fehling’s | 4-Deoxypentonic acid | 72 | Boiling, basic |

| HNO3 | 4-Deoxypentodioc acid | 65 | 60°C, 6 hours |

Reduction Reactions

Catalytic hydrogenation (H2, Pd/C) reduces the aldehyde group to a primary alcohol, yielding 4-deoxyxylitol. Sodium borohydride (NaBH4) also achieves this reduction quantitatively in aqueous ethanol .

4 DeoxyxyloseNaBH44 Deoxyxylitol(Yield 98 )

Glycosylation and Ether Formation

The remaining hydroxyl groups participate in glycosidic bond formation. Acid-catalyzed reactions with methanol yield methyl glycosides, predominantly the α-pyranose form due to steric preferences .

Key Observations :

-

C2-OH is most reactive in glycosylation due to proximity to the anomeric center.

-

Etherification with benzyl bromide under basic conditions protects hydroxyls selectively .

Phosphorylation and Biochemical Interactions

This compound is phosphorylated by kinases such as sedoheptulokinase (SHPK), forming this compound-5-phosphate. This phosphorylation is critical in bacterial non-oxidative pentose phosphate pathways (PPP) .

Table 2: Enzymatic Phosphorylation Efficiency

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| SHPK | This compound | 0.8 | 12.5 |

| Hexokinase | D-Xylose | 5.2 | 8.7 |

Acid-Catalyzed Dehydration and Degradation

Under acidic conditions (H2SO4, 100°C), this compound dehydrates to form furfural derivatives. The absence of C4-OH accelerates degradation compared to xylose, yielding 2-furanmethanol as the primary product .

4 DeoxyxyloseH+2 Furanmethanol+H2O(Yield 68 )

Enzymatic Transformations

DXPS (1-deoxy-D-xylulose 5-phosphate synthase) catalyzes condensation of this compound with d-glyceraldehyde 3-phosphate (d-GAP) to form 1-deoxyxylulose-5-phosphate in E. coli. This reaction is critical for isoprenoid biosynthesis .

Mechanistic Insight :

特性

CAS番号 |

146566-10-1 |

|---|---|

分子式 |

C5H10O4 |

分子量 |

134.13 g/mol |

IUPAC名 |

(2R,3S)-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h3-6,8-9H,1-2H2/t4-,5-/m0/s1 |

InChIキー |

ZGOWPCHSOHJRIL-WHFBIAKZSA-N |

SMILES |

C(CO)C(C(C=O)O)O |

異性体SMILES |

C(CO)[C@@H]([C@H](C=O)O)O |

正規SMILES |

C(CO)C(C(C=O)O)O |

Key on ui other cas no. |

146566-10-1 |

同義語 |

4-deoxy-L-threo-pentose 4-deoxyxylose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。